molecular formula C13H14N2O2 B5522148 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone CAS No. 36140-85-9

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone

Cat. No.: B5522148
CAS No.: 36140-85-9
M. Wt: 230.26 g/mol
InChI Key: BGTULJNJTLEWGZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone typically involves the reaction of 3,5-dimethylpyrazole with phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is explored for therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-8-11(2)15(14-10)13(16)9-17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTULJNJTLEWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229133
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36140-85-9
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36140-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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